Cas no 83279-65-6 (Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate)

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based organic compound featuring a dichlorophenyl substituent and an ester functional group. This intermediate is notable for its structural versatility in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both amino and ester groups allows for further functionalization, making it a valuable precursor in heterocyclic synthesis. Its dichlorophenyl moiety enhances stability and influences reactivity in targeted applications. The compound is typically utilized in research settings for the synthesis of biologically active molecules, including potential antimicrobial and antifungal agents. Proper handling and storage are recommended due to its reactive nature.
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate structure
83279-65-6 structure
Product Name:Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
CAS No:83279-65-6
MF:C11H9Cl2N3O2
MW:286.114060163498
MDL:MFCD18433828
CID:4717309
Update Time:2025-11-01

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
    • MDL: MFCD18433828
    • Inchi: 1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3
    • InChI Key: IYFIUVAYAFAKRF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1N1C(=C(C(=O)OC)C=N1)N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Topological Polar Surface Area: 70.1

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate Pricemore >>

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Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:83279-65-6)Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Order Number:A1179509
Stock Status:in Stock
Quantity:10g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:42
Price ($):4220.0/1172.0
Email:sales@amadischem.com

Additional information on Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 83279-65-6): A Comprehensive Overview

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 83279-65-6, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic derivative has garnered attention due to its structural complexity and potential applications in drug discovery and medicinal chemistry. The compound features a pyrazole core substituted with various functional groups, making it a versatile scaffold for developing novel therapeutic agents.

The molecular structure of Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate consists of a pyrazole ring linked to an amino group at the 5-position and a carboxylate ester at the 4-position. Additionally, the 1-position of the pyrazole ring is attached to a 2,4-dichlorophenyl group. This unique arrangement of substituents contributes to the compound's distinct chemical properties and reactivity, which are of great interest to researchers in the field.

In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles are known for their role as intermediates in the synthesis of various pharmacologically active compounds. The presence of both amino and carboxylate functional groups in Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate enhances its potential as a building block for further chemical modifications and drug development.

One of the most compelling aspects of this compound is its potential application in the development of anti-inflammatory agents. The pyrazole core has been shown to exhibit anti-inflammatory properties in several preclinical studies. Specifically, derivatives of pyrazole have demonstrated efficacy in inhibiting key inflammatory pathways such as COX-2 and LOX. The dichlorophenyl moiety further enhances the anti-inflammatory potential by modulating enzyme activity and receptor binding.

Furthermore, Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has shown promise in the field of anticancer research. The structural features of this compound allow it to interact with various targets involved in cancer cell proliferation and survival. Recent studies have highlighted its ability to inhibit kinases and other enzymes that are crucial for tumor growth. The combination of the amino and carboxylate groups provides multiple sites for further derivatization, enabling researchers to fine-tune its biological activity.

The compound's potential as an antimicrobial agent is another area of interest. Pyrazole derivatives have been reported to exhibit activity against a wide range of bacterial and fungal pathogens. The dichlorophenyl group is particularly effective in disrupting microbial cell membranes, leading to increased permeability and cell death. This makes Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate a valuable candidate for developing novel antibiotics and antifungal drugs.

Recent advancements in computational chemistry have also contributed to the understanding of Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several protein receptors involved in inflammation and cancer. These insights have guided the design of more potent derivatives with improved pharmacokinetic properties.

The synthesis of Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate involves multi-step organic reactions that require careful optimization. The process typically begins with the condensation of appropriately substituted hydrazines with α-haloketones or α-bromoaldehydes to form the pyrazole core. Subsequent functionalization at the 5-position with an amino group and at the 4-position with a carboxylate ester is achieved through controlled reactions such as nucleophilic substitution and esterification.

The introduction of the 2,4-dichlorophenyl group at the 1-position is often accomplished via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions require specialized catalysts and ligands to ensure high yields and selectivity. The overall synthetic route highlights the importance of precision in organic synthesis for achieving high purity and yield.

In conclusion, Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 83279-65-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing drugs targeting various diseases, including inflammation, cancer, and infections. Continued research into this compound will likely uncover new therapeutic applications and enhance our understanding of heterocyclic chemistry.

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Amadis Chemical Company Limited
(CAS:83279-65-6)Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
A1179509
Purity:99%/99%
Quantity:10g/1g
Price ($):4220.0/1172.0
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